5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester
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Overview
Description
Preparation Methods
The synthesis of 5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester involves multiple steps. The starting material, 5-Amino-2-chlorobenzotrifluoride, undergoes a series of acetylation reactions to introduce the acetyl groups at the 2, 3, and 4 positions of the glucuronic acid moiety . The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways involved in cell growth and proliferation . This makes it a valuable tool in cancer research and drug development .
Comparison with Similar Compounds
Similar compounds to 5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester include:
5-Amino-2-chlorobenzotrifluoride N-Chloroacetyl N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester: This compound is an intermediate in the synthesis of Regorafenib N-β-D-Glucuronide Sodium Salt, which is a derivative of Regorafenib.
Regorafenib N-β-D-Glucuronide Sodium Salt: A compound that inhibits PDGFR tyrosine kinase with IC50 = 83 nM. The uniqueness of this compound lies in its specific structure and its ability to modulate kinase activity, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H21ClF3NO9 |
---|---|
Molecular Weight |
511.8 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-chloro-3-(trifluoromethyl)anilino]oxane-2-carboxylate |
InChI |
InChI=1S/C20H21ClF3NO9/c1-8(26)31-14-15(32-9(2)27)17(19(29)30-4)34-18(16(14)33-10(3)28)25-11-5-6-13(21)12(7-11)20(22,23)24/h5-7,14-18,25H,1-4H3/t14-,15-,16+,17-,18+/m0/s1 |
InChI Key |
OBBFZJBMDQGLJR-IECFSIQFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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